

Technical Guide: Trandolaprilat-d6 - Commercial Availability and Analytical Considerations

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Compound of Interest		
Compound Name:	Trandolaprilate-d6	
Cat. No.:	B12400322	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Trandolaprilat-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Trandolapril. It also presents a detailed analytical methodology that can be adapted for its quantification in biological matrices.

Introduction to Trandolaprilat-d6

Trandolaprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Stable isotope-labeled compounds, such as Trandolaprilat-d6, are essential internal standards for highly accurate and precise quantification of the parent drug and its metabolites in complex biological samples using mass spectrometry-based methods. The use of a deuterated standard minimizes variability during sample preparation and analysis, leading to more reliable pharmacokinetic and bioequivalence data.

Commercial Suppliers and Availability

The primary identified commercial supplier for Trandolaprilat-d6 is Clearsynth. Detailed information regarding the product and its availability is summarized below.



Supplier	Product Name	Catalog Number	CAS Number (Unlabele d)	Molecular Formula	Molecular Weight (g/mol)	Stock Status
Clearsynth	Trandolapri lat-d6	CS-O- 10095	87679-71- 8	C22H24D6N 2O5	408.52	Please Enquire[1]

Note: Pricing, available quantities, and lead times for Trandolaprilat-d6 from Clearsynth are available upon direct inquiry.[1]

Experimental Protocol: Quantification of Trandolapril and its Deuterated Internal Standard in Rat Plasma via UPLC-MS/MS

While a specific protocol for Trandolaprilat-d6 was not identified in the public domain, a detailed and validated UPLC-MS/MS method for the simultaneous determination of Verapamil and Trandolapril in rat plasma using D6-Verapamil and D6-Trandolapril as internal standards has been published.[2] This protocol can serve as a strong foundation for developing a method for Trandolaprilat-d6, likely requiring adjustments to the mass transitions and chromatographic conditions.

Materials and Reagents

- Analytes: Trandolapril, Trandolaprilat
- Internal Standard: Trandolapril-d6 (or Trandolaprilat-d6 when available)
- Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), Water (Milli-Q or equivalent),
 Rat plasma (blank)

Instrumentation

UPLC System: A system capable of delivering a stable isocratic flow.



- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Symmetry C18 column (150x4.6 mm, 3.5 μm) or equivalent.[2]

Chromatographic Conditions

- Mobile Phase: A mixture of a buffer (1 mL of formic acid in 1 L of water) and Acetonitrile in a ratio of 80:20 (v/v).[2]
- Flow Rate: 1 mL/min.[2]
- Column Temperature: Ambient.[2]
- Injection Volume: Not specified, typically 5-10 μL.

Mass Spectrometric Conditions

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Trandolapril: m/z 430.25 → 201.48[2]
 - Trandolapril-d6 (as a reference): m/z 436.28 → 340.52[2]
 - Trandolaprilat-d6 (hypothetical): The specific transitions would need to be determined empirically but would be based on the fragmentation pattern of unlabeled Trandolaprilat.
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation: Liquid-Liquid Extraction

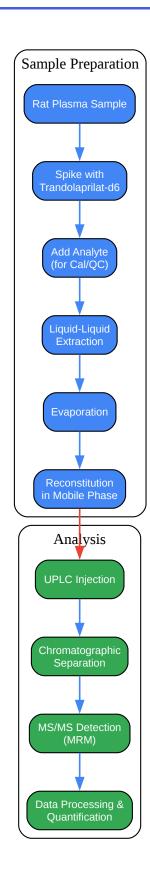
- Spike 100 μL of rat plasma with the internal standard solution.
- Add the analyte working solutions to create calibration standards and quality control samples.



- Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) for extraction.
- · Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Visualizations Experimental Workflow for Sample Analysis



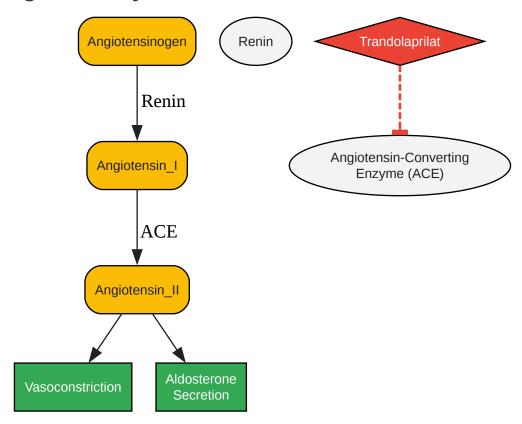


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Caption: UPLC-MS/MS analysis workflow for Trandolaprilat-d6.



Signaling Pathway of ACE Inhibition



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Caption: Mechanism of action of Trandolaprilat.

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References

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- 2. benthamdirect.com [benthamdirect.com]
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